molecular formula C18H25BF2N4O B1254827 DND-26 dye

DND-26 dye

Cat. No. B1254827
M. Wt: 362.2 g/mol
InChI Key: SXZBATLAPYSXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DND-26 dye is a BODIPY dye. It has a role as a fluorochrome.

Scientific Research Applications

Biological Applications

  • Cell Biology Research : LysoTracker Green DND-26 is a fluorescent dye used for staining acidic compartments in live cells. It has been shown to selectively accumulate in lamellar bodies in alveolar type II cells in the lung. This property allows for the isolation of viable alveolar type II cells by flow cytometry and tracking their differentiation in live-cell culture by microscopy (Van der Velden, Bertoncello, & McQualter, 2013).

Environmental Science Applications

  • Water Treatment : Studies on the photocatalytic degradation of dyes in water treatment have investigated the use of nanomaterials like TiO2 and ZnO for the degradation of dyes like disperse V-26. These studies have revealed significant degradation efficiencies and have analyzed by-products using techniques like GC-MS and FTIR, demonstrating the potential for environmental applications (Jamil et al., 2020).

  • Dye Stability Analysis : Research on the stability of dyes like Direct Orange 26, which may share properties with DND-26, has been conducted using both experimental and theoretical approaches. This includes analysis of the dye's structure, stability, and degradation pathways, contributing to a better understanding of the environmental impact of such dyes (Abo-Ayad, Zayed, & Noamaan, 2021).

  • Adsorption Studies : The adsorption of dyes onto various materials, such as rice husk, has been studied to evaluate their potential in removing dyes like Direct Orange-26 from aqueous solutions. These studies include kinetic, equilibrium, and thermodynamic modeling, contributing to the development of effective dye removal methods from wastewater (Safa & Bhatti, 2011).

properties

Product Name

DND-26 dye

Molecular Formula

C18H25BF2N4O

Molecular Weight

362.2 g/mol

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(dimethylamino)ethyl]propanamide

InChI

InChI=1S/C18H25BF2N4O/c1-13-11-14(2)24-17(13)12-16-6-5-15(25(16)19(24,20)21)7-8-18(26)22-9-10-23(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,22,26)

InChI Key

SXZBATLAPYSXND-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN(C)C)C)C)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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